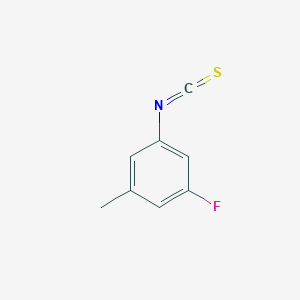
1-氟-3-异硫氰酸酯-5-甲基苯
描述
1-Fluoro-3-isothiocyanato-5-Methylbenzene, also known as FITC, is a fluorescent dye that has become one of the most commonly used biochemical labels for identifying and tracking molecules in biological systems. It has a linear formula of C8H6FNS .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-isothiocyanato-5-Methylbenzene consists of a benzene ring with a fluorine atom, an isothiocyanato group, and a methyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.科学研究应用
有机金属化学和催化
- 氟苯衍生物,包括 1-氟-3-异硫氰酸酯-5-甲基苯,因其在有机金属化学和基于过渡金属的催化中的多功能性而日益受到认可。它们的氟取代基降低了给电子密度的能力,使它们与金属中心结合较弱。该性质允许它们在催化过程中用作非配位溶剂或容易取代的配体 (Pike, Crimmin, & Chaplin, 2017)。
合成和化学反应
- 氟苯衍生物的合成涉及选择性反应,例如 4-氟-2-(甲硫基)苯甲胺的实用合成,这是通过区域选择性金属化和亲核芳香取代实现的。这些方法突出了氟苯衍生物在设计化合物以供进一步功能化的战略性用途 (Perlow 等人,2007)。
分子动力学和量子化学研究
- 分子动力学模拟和量子化学计算已被用来研究哌啶衍生物在铁上的吸附和缓蚀性能。这些研究提供了氟苯衍生物与金属表面之间相互作用的见解,强调了它们在材料科学应用中的潜力 (Kaya 等人,2016)。
对映选择性合成
- 对 α-氟-β(3)-氨基酯的对映选择性合成的研究证明了获得高收率和非对映异构比的能力。该方法不依赖于手性库 α-氨基酸,提供了一种合成具有不同侧链的对映纯 α-氟-β(3)-氨基酸的途径。此类进展说明了氟苯衍生物在开发新型合成方法中的作用 (Duggan, Johnston, & March, 2010)。
生物降解和环境化学
- Labrys portucalensis 等菌株对二氟苯的生物降解研究提供了对氟化合物的环境归宿和微生物降解的见解。此类研究有助于了解氟化污染物的生态影响和潜在的生物修复策略 (Moreira 等人,2009)。
作用机制
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-fluoro-3-isothiocyanato-5-methylbenzene . These factors can include pH, temperature, and the presence of other molecules in the environment.
生化分析
Biochemical Properties
1-fluoro-3-isothiocyanato-5-Methylbenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This interaction can lead to the modification of protein function and activity. Additionally, 1-fluoro-3-isothiocyanato-5-Methylbenzene can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Cellular Effects
1-fluoro-3-isothiocyanato-5-Methylbenzene has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. It also has the potential to modulate the expression of genes involved in detoxification and antioxidant defense. Furthermore, 1-fluoro-3-isothiocyanato-5-Methylbenzene can alter cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-fluoro-3-isothiocyanato-5-Methylbenzene involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein structure and function. This interaction can result in enzyme inhibition or activation, depending on the specific protein involved. Additionally, 1-fluoro-3-isothiocyanato-5-Methylbenzene can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-fluoro-3-isothiocyanato-5-Methylbenzene can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term exposure to 1-fluoro-3-isothiocyanato-5-Methylbenzene can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 1-fluoro-3-isothiocyanato-5-Methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 1-fluoro-3-isothiocyanato-5-Methylbenzene can induce toxic effects, including oxidative stress, inflammation, and cell death. It is crucial to determine the appropriate dosage range for experimental studies to avoid adverse effects and obtain meaningful results .
Metabolic Pathways
1-fluoro-3-isothiocyanato-5-Methylbenzene is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, resulting in potential toxicity. Additionally, 1-fluoro-3-isothiocyanato-5-Methylbenzene can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-fluoro-3-isothiocyanato-5-Methylbenzene is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 1-fluoro-3-isothiocyanato-5-Methylbenzene can accumulate in specific compartments, depending on its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 1-fluoro-3-isothiocyanato-5-Methylbenzene is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can affect the activity and function of 1-fluoro-3-isothiocyanato-5-Methylbenzene, as well as its interactions with other biomolecules .
属性
IUPAC Name |
1-fluoro-3-isothiocyanato-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMUHIIOUDVJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
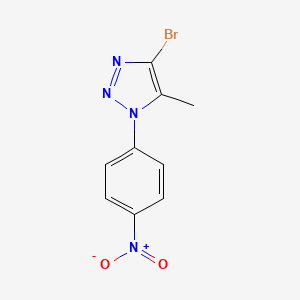
![2-[4-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1380099.png)

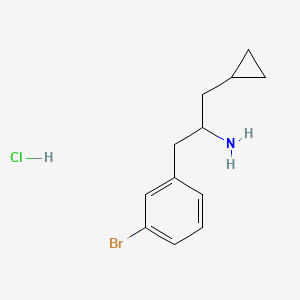
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)
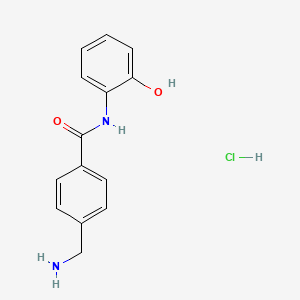
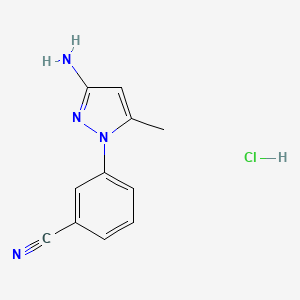
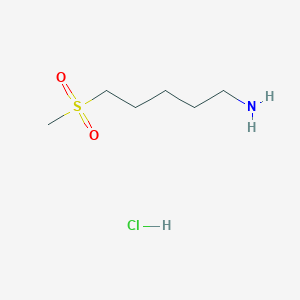
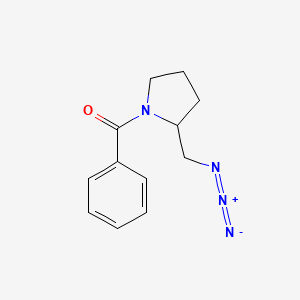
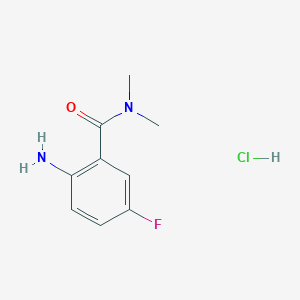
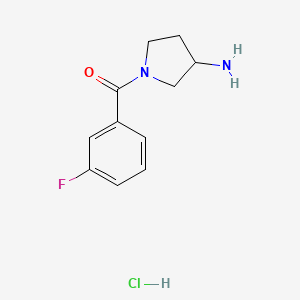
![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)
